Cas no 2549010-16-2 (2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile)

2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile structure
2549010-16-2 structure
Product Name:2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
CAS No:2549010-16-2
MF:C18H23N7
MW:337.422122240067
CID:5313187
PubChem ID:154582424
Update Time:2025-07-23

2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[4-[6-(1,1-Dimethylethyl)-2-methyl-4-pyrimidinyl]-1-piperazinyl]-4-pyrimidinecarbonitrile
    • F6788-2581
    • AKOS040729661
    • 2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
    • 2549010-16-2
    • 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
    • Inchi: 1S/C18H23N7/c1-13-21-15(18(2,3)4)11-16(22-13)24-7-9-25(10-8-24)17-20-6-5-14(12-19)23-17/h5-6,11H,7-10H2,1-4H3
    • InChI Key: MWHWHTMSWIIURQ-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(C(C)(C)C)N=C(C)N=2)CCN(C2N=CC=C(C#N)N=2)CC1

Computed Properties

  • Exact Mass: 337.20149376g/mol
  • Monoisotopic Mass: 337.20149376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 550.9±60.0 °C(Predicted)
  • pka: 8.32±0.41(Predicted)

2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile Pricemore >>

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Additional information on 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Introduction to 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile (CAS No. 2549010-16-2)

2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2549010-16-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The structural features of this molecule, particularly its piperazine and pyrimidine moieties, contribute to its potential as a lead compound for therapeutic applications.

The chemical structure of 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is characterized by a central pyrimidine ring substituted with a nitrile group at the 4-position. This core structure is further functionalized with a piperazine ring linked at the 1-position of the pyrimidine. The presence of a 6-Tert-butyl-2-methylpyrimidine moiety at the 4-position of the piperazine ring introduces steric hindrance and enhances the lipophilicity of the molecule, which can be crucial for its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and pharmacokinetic properties of 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile with high precision. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational analyses have indicated potential interactions with kinases and other enzymes implicated in cancer progression, making this molecule a candidate for further investigation in oncology research.

In vitro studies have begun to explore the biological activity of 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile, focusing on its effects on cell proliferation, apoptosis, and inflammation. Early results are promising, showing that the compound can modulate key signaling pathways associated with these processes. Specifically, researchers have observed that it can inhibit the activity of certain kinases, which are overexpressed in various types of cancer. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, suggesting that 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile may serve as a foundation for developing novel anticancer agents.

The structural design of this compound also takes into account factors such as solubility, metabolic stability, and bioavailability. The nitrile group at the 4-position of the pyrimidine ring not only contributes to its hydrophilicity but also serves as a handle for further chemical modifications. This flexibility allows medicinal chemists to explore derivatives of 2-[4-(6-Tert-butyl-2-methylpyrimidin-4-yloxy)piperazin] with enhanced pharmacological properties.

One of the most exciting aspects of 2549010 is its potential in combination therapy. Studies have shown that combining it with other therapeutic agents can lead to synergistic effects, improving treatment outcomes. For example, when used alongside standard chemotherapeutic drugs, it has demonstrated the ability to enhance apoptosis in cancer cells while reducing side effects associated with conventional treatments. This finding is particularly significant as it opens up new avenues for developing more effective and less toxic cancer therapies.

The synthesis of 2589100 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the expertise of modern organic chemistry but also underscore the importance of innovative methodologies in drug development.

As research progresses, 2589100 is expected to play a pivotal role in understanding disease mechanisms and developing targeted therapies. Its unique structural features and promising biological activities make it an attractive candidate for further preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

The future direction of research on 2589100 will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, scientists aim to identify analogs with improved efficacy, selectivity, and safety profiles. Additionally, exploring new synthetic routes to enhance scalability will be crucial for moving this compound towards clinical development.

In conclusion,2589100 represents a significant advancement in pharmaceutical chemistry with potential implications for treating various diseases. Its innovative design,6-Tert-butyl,and multifaceted biological activities position it as a promising candidate for future drug development efforts.

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